molecular formula C14H12N2O B11882418 3-(4-Methoxyphenyl)imidazo[1,2-A]pyridine

3-(4-Methoxyphenyl)imidazo[1,2-A]pyridine

Cat. No.: B11882418
M. Wt: 224.26 g/mol
InChI Key: MYBRMVHTOPHFPT-UHFFFAOYSA-N
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Description

3-(4-Methoxyphenyl)imidazo[1,2-A]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-A]pyridine family This compound is characterized by its fused bicyclic structure, which includes an imidazole ring fused to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Methoxyphenyl)imidazo[1,2-A]pyridine can be achieved through several methods. One common approach involves the reaction of 2-aminopyridine with 4-methoxybenzaldehyde in the presence of a suitable catalyst. This reaction typically proceeds through a cyclization process, forming the imidazo[1,2-A]pyridine core. Another method involves the use of N,N-dimethylformamide dimethyl acetal (DMF-DMA) and active electrophiles such as ethyl bromoacetate or bromoacetonitrile .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process. Additionally, environmentally benign solvents and catalysts are preferred to minimize the environmental impact of the synthesis .

Chemical Reactions Analysis

Types of Reactions

3-(4-Methoxyphenyl)imidazo[1,2-A]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield corresponding ketones or aldehydes, while reduction reactions may produce alcohols or amines .

Scientific Research Applications

3-(4-Methoxyphenyl)imidazo[1,2-A]pyridine has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-(4-Methoxyphenyl)imidazo[1,2-A]pyridine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The compound’s structure allows it to bind to specific sites on proteins or nucleic acids, thereby modulating their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-Methoxyphenyl)imidazo[1,2-A]pyridine is unique due to the presence of the 4-methoxyphenyl group, which imparts distinct chemical and biological properties. This substitution can enhance the compound’s stability, solubility, and bioactivity compared to its unsubstituted counterparts .

Properties

Molecular Formula

C14H12N2O

Molecular Weight

224.26 g/mol

IUPAC Name

3-(4-methoxyphenyl)imidazo[1,2-a]pyridine

InChI

InChI=1S/C14H12N2O/c1-17-12-7-5-11(6-8-12)13-10-15-14-4-2-3-9-16(13)14/h2-10H,1H3

InChI Key

MYBRMVHTOPHFPT-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=CN=C3N2C=CC=C3

Origin of Product

United States

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